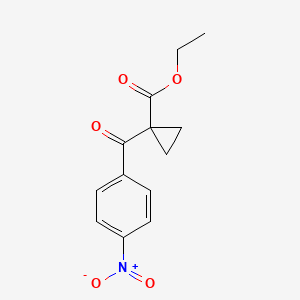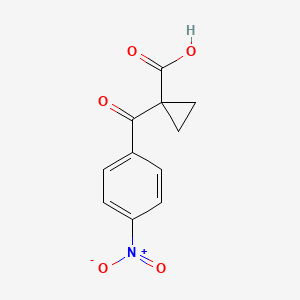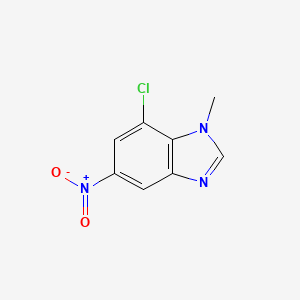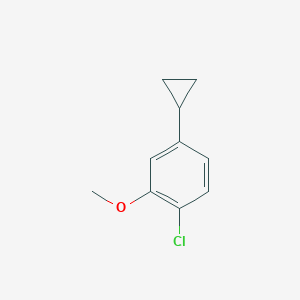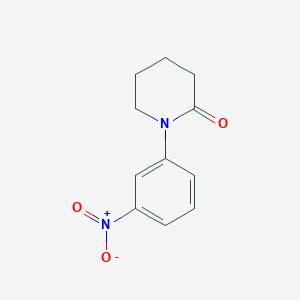
1-(3-Nitrophenyl)piperidin-2-one
Overview
Description
1-(3-Nitrophenyl)piperidin-2-one is a chemical compound with the CAS Number: 132573-13-8. It has a molecular weight of 220.23 .
Synthesis Analysis
Piperidones, such as 1-(3-Nitrophenyl)piperidin-2-one, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . An organophotocatalysed [1 + 2 + 3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The IUPAC name of 1-(3-Nitrophenyl)piperidin-2-one is 1-(3-nitrophenyl)-2-piperidinone . The Inchi Code is 1S/C11H12N2O3/c14-11-6-1-2-7-12 (11)9-4-3-5-10 (8-9)13 (15)16/h3-5,8H,1-2,6-7H2 .Physical And Chemical Properties Analysis
1-(3-Nitrophenyl)piperidin-2-one is a solid at room temperature .Scientific Research Applications
- Summary of the Application : “1-(3-Nitrophenyl)piperidin-2-one” is used as a key intermediate in the synthesis of Apixaban . Apixaban is a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . It’s an oral anticoagulant with quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action . It’s used for the clinical treatment of various thromboembolic disorders .
- Methods of Application or Experimental Procedures : The synthesis process starts from inexpensive 4-chloronitrobenzene and piperidine . An eight-step procedure for the intermediate has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . Most of these reactions are highly efficient and practical as they occur under mild conditions .
- Results or Outcomes : The process has been found to be practical and efficient . Most of the intermediates can be obtained through simple slurry or recrystallization, and column chromatography purification is not necessary .
Safety And Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidines are among the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . Therefore, future research may focus on developing more efficient synthesis methods and exploring the biological activities of piperidone derivatives.
properties
IUPAC Name |
1-(3-nitrophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-6-1-2-7-12(11)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPWUBGYXAACRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






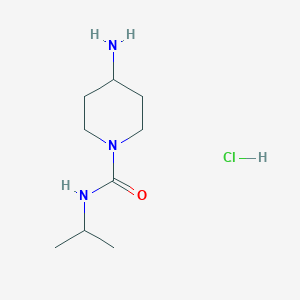
![N-[(5-Chloro-2-phenyl-1H-imidazol-4-yl)methyl]-N-methylamine](/img/structure/B1394031.png)
![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)
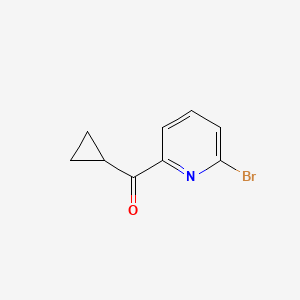


methanone hydrochloride](/img/structure/B1394039.png)
